1,6-Dihydroxy-5-methyl-9H-xanthen-9-one
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Overview
Description
1,6-Dihydroxy-5-methyl-9H-xanthen-9-one is a xanthone derivative, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one, can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under dehydrating conditions . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions often require catalysts such as zinc chloride or phosphoryl chloride to improve yield and reaction time .
Industrial Production Methods
Industrial production of xanthone derivatives typically involves optimized versions of the synthetic routes mentioned above. The use of microwave heating has been reported to enhance the efficiency of these reactions . Additionally, large-scale production may employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated xanthone derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 1,6-Dihydroxy-5-methyl-9H-xanthen-9-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as α-glucosidase and acetylcholinesterase, contributing to its therapeutic potential . The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one: Similar structure with hydroxyl groups at different positions.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Contains additional methoxy groups, altering its chemical properties.
Uniqueness
1,6-Dihydroxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of hydroxyl groups at positions 1 and 6 enhances its antioxidant properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61234-63-7 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,6-dihydroxy-5-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-7-9(15)6-5-8-13(17)12-10(16)3-2-4-11(12)18-14(7)8/h2-6,15-16H,1H3 |
InChI Key |
JGWIYJAXLNXRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC3=CC=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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